molecular formula C₂₂H₄₃NO₃ B014453 C4 Ceramide CAS No. 74713-58-9

C4 Ceramide

Cat. No.: B014453
CAS No.: 74713-58-9
M. Wt: 369.6 g/mol
InChI Key: UCBLGIBMIAFISC-CQLAPORSSA-N
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Description

Ceramide 4, also known as Ceramide synthase 4, is an enzyme encoded by the CERS4 gene. It is a member of the ceramide synthase family, which plays a crucial role in the synthesis of ceramides, a class of sphingolipids. Ceramides are essential components of cell membranes and are involved in various cellular processes, including cell signaling, apoptosis, and maintaining the skin barrier .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramide 4 can be synthesized through various chemical reactions involving the condensation of sphingoid bases with fatty acids. The primary synthetic route involves the use of palmitoyl-CoA and serine, which undergo a condensation reaction to form ceramide . The reaction conditions typically include the presence of a base catalyst and a controlled temperature environment to ensure the proper formation of the amide bond.

Industrial Production Methods: Industrial production of ceramides, including Ceramide 4, often involves biotechnological approaches. Microbial fermentation using genetically engineered yeast or bacteria can produce ceramides in large quantities. These microorganisms are engineered to express the necessary enzymes for ceramide synthesis, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: Ceramide 4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Ceramide-1-phosphate
  • Glycosphingolipids
  • Sphingomyelin

Scientific Research Applications

Skin Barrier Function and Cosmetic Applications

C4 ceramide is integral to the skin's barrier function. It contributes to moisture retention and protects against environmental stressors. Research indicates that ceramides, including this compound, are essential for maintaining skin hydration and integrity.

  • Case Study: Skin Moisturizers
    A study highlighted the effectiveness of ceramide-containing moisturizers in improving skin barrier function and reducing transepidermal water loss (TEWL) in individuals with dry skin conditions. The incorporation of this compound into formulations showed significant improvements in skin hydration levels over a period of four weeks .
  • Research Findings
    Ceramides are known to interact with keratinocytes, promoting the synthesis of proteins necessary for barrier formation. The presence of this compound enhances the production of natural moisturizing factors (NMFs), which are critical for skin health .

Pharmaceutical Applications

This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

  • Case Study: Cancer Therapy
    Research demonstrated that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. For instance, a study found that this compound effectively inhibited the growth of breast cancer cells by promoting oxidative stress and disrupting mitochondrial function .
  • Therapeutic Mechanisms
    The mechanism involves the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, making this compound a candidate for adjuvant therapies in oncology .

Neurological Applications

Emerging studies suggest that this compound may play a role in neuroprotection and neurodegenerative disease management.

  • Research Insights
    Ceramides are involved in neuronal signaling and have been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that this compound can protect neurons from amyloid-beta toxicity, potentially slowing disease progression .

Metabolic Health

This compound has also been linked to metabolic health, particularly concerning insulin sensitivity and glucose metabolism.

  • Case Study: Insulin Resistance
    A clinical study investigated the relationship between ceramide levels and insulin resistance in obese individuals. Results indicated that higher levels of this compound were associated with impaired insulin signaling pathways, suggesting a potential target for improving metabolic health .

Research and Development Trends

The ongoing research into this compound encompasses various aspects such as:

  • Metabolic Engineering
    Advances in biotechnology have enabled the production of this compound using engineered yeast strains, enhancing sustainability and accessibility for research and commercial applications .
  • Small Molecule Inhibitors
    Investigations into small molecule inhibitors targeting ceramide biosynthesis pathways show promise for developing new therapeutic strategies against diseases linked to sphingolipid metabolism .

Mechanism of Action

Ceramide 4 exerts its effects by participating in the synthesis of ceramides, which are crucial for maintaining the structural integrity of cell membranes. It catalyzes the N-acylation of sphingoid bases with fatty acids, forming ceramides. These ceramides then participate in various cellular processes, including apoptosis, cell cycle regulation, and maintaining the skin barrier . The molecular targets and pathways involved include the Akt pathway, which is influenced by ceramide levels and plays a role in insulin signaling and cell survival .

Comparison with Similar Compounds

Ceramide 4 is unique among ceramides due to its specific fatty acid chain length and sphingoid base composition. Similar compounds include:

Ceramide 4 stands out due to its specific role in synthesizing ceramides with particular fatty acid chain lengths, making it essential for certain cellular functions and skin health .

Biological Activity

C4 ceramide, a specific sphingolipid, is recognized for its significant biological activities, influencing various cellular processes such as apoptosis, cell proliferation, and inflammation. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

Overview of Ceramides

Ceramides are a class of bioactive sphingolipids composed of a sphingosine backbone linked to a fatty acid. They play crucial roles in cell signaling and membrane structure. Among the different ceramide species, this compound (Cer(d18:1/4:0)) has garnered attention due to its unique properties and potential therapeutic applications.

Biological Functions of this compound

  • Cell Proliferation and Apoptosis :
    • This compound has been shown to induce apoptosis in various cell types. It acts as a second messenger in signaling pathways triggered by stress factors such as TNF-alpha, leading to programmed cell death. Research indicates that ceramides can activate caspases, which are critical enzymes in the apoptotic pathway .
  • Inflammation and Immune Response :
    • Ceramides, including this compound, are involved in modulating inflammatory responses. They can influence the activation of immune cells and the release of pro-inflammatory cytokines. Elevated levels of ceramides have been associated with chronic inflammatory conditions and metabolic disorders .
  • Metabolic Regulation :
    • Recent studies have established a link between ceramide metabolism and insulin resistance. This compound may contribute to lipid-induced insulin resistance by disrupting insulin signaling pathways . This relationship highlights the potential role of ceramides as biomarkers for metabolic diseases.

Case Study 1: Ceramide Levels in Cardiovascular Disease

A study conducted by Laaksonen et al. demonstrated that specific ceramide species, including this compound, correlate with cardiovascular disease (CVD) risk. The research found that elevated serum levels of certain ceramides predict major adverse cardiac events more effectively than traditional markers like LDL cholesterol .

Ceramide Species Association with CVD Predictive Power
Cer(d18:1/4:0)Positive correlationHigh
Cer(d18:1/16:0)Positive correlationModerate
Cer(d18:1/24:1)Positive correlationHigh

Case Study 2: Impact on Insulin Resistance

Another significant study explored the impact of this compound on insulin sensitivity in obese individuals. The findings indicated that higher levels of this compound were associated with decreased insulin sensitivity and increased risk for type 2 diabetes mellitus .

This compound exerts its biological effects through several mechanisms:

  • Modulation of Signaling Pathways : It interacts with various proteins involved in cell signaling, influencing pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
  • Membrane Dynamics : By altering membrane fluidity and organization, this compound can affect receptor localization and function, thereby modulating cellular responses to external stimuli .
  • Formation of Membrane Rafts : Ceramides are integral components of lipid rafts, which serve as platforms for signaling molecules. This localization enhances the efficiency of signal transduction processes.

Research Findings

Recent research has focused on the synthesis and regulation of this compound within cells. Key findings include:

  • Synthesis Pathways : this compound is synthesized via the action of specific ceramide synthases (CerS), which determine the acyl chain length during synthesis. The regulation of these enzymes is critical for maintaining cellular homeostasis .
  • Inhibition Studies : Inhibitors targeting ceramide synthesis have shown promise in reversing lipid-induced insulin resistance, suggesting therapeutic potential for conditions like obesity and diabetes .

Q & A

Basic Research Questions

Q. How should experimental controls be designed when studying C4 Ceramide’s role in lipid-mediated apoptosis?

  • Methodological Answer : Include both negative controls (e.g., untreated cells or vehicle-only treatments) and positive controls (e.g., cells treated with a known apoptosis inducer). Use assays like TUNEL staining or caspase-3 activation to quantify apoptotic effects. Validate results across multiple cell lines (e.g., HeLa, Jurkat) to account for cell-type specificity. Ensure dose-response curves are established to distinguish between physiological and supraphysiological effects .

Q. What are the key variables to consider when analyzing this compound’s interaction with lipid rafts in membrane permeability studies?

  • Methodological Answer : Control for temperature, pH, and cholesterol content of lipid rafts, as these factors influence membrane fluidity. Use fluorescence resonance energy transfer (FRET) or atomic force microscopy (AFM) to visualize raft dynamics. Pair biochemical data with computational models (e.g., molecular dynamics simulations) to validate spatial distribution patterns .

Q. How can researchers ensure reproducibility in this compound synthesis and purification protocols?

  • Methodological Answer : Document batch-specific variations in synthetic routes (e.g., sphingosine base purity, acyl-CoA sources). Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) to verify ceramide homogeneity. Share raw spectral data (NMR, MS) in open-access repositories to facilitate cross-lab validation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pro-apoptotic vs. pro-survival effects of this compound across cancer models?

  • Methodological Answer : Conduct meta-analyses of transcriptomic datasets (e.g., GEO, ArrayExpress) to identify context-dependent signaling pathways (e.g., AKT/mTOR vs. JNK/ERK). Use isogenic cell lines with CRISPR-edited ceramide metabolism genes (e.g., ceramide synthase, sphingosine kinase) to isolate confounding variables .

Q. How can computational modeling improve the predictive power of this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) models with tissue-specific lipidomic profiles. Parameterize models using in vitro permeability assays (Caco-2) and in vivo biodistribution data (radiolabeled this compound in murine models). Validate predictions via LC-MS/MS quantification of ceramide species in target tissues .

Q. What experimental frameworks address the dual role of this compound in autophagy regulation?

  • Methodological Answer : Combine flux analysis (e.g., LC3-II turnover via Western blot) with lysosomal inhibition (chloroquine). Use fluorescence microscopy to track autophagosome-lysosome fusion in real time. Cross-reference findings with ceramide’s interaction with autophagy-related (ATG) proteins via co-immunoprecipitation .

Q. How do researchers validate the specificity of this compound antibodies in immunohistochemical studies?

  • Methodological Answer : Perform knockout validation using ceramide synthase-deficient cell lines. Compare antibody signals with lipidomics data (LC-MS) from the same tissue sections. Include blocking peptides in antibody validation protocols and report cross-reactivity profiles in supplementary materials .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing heterogeneous this compound dose-response data?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to account for variable Hill coefficients. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For skewed distributions, employ non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons .

Q. How should researchers handle batch effects in multi-omics studies of this compound metabolism?

  • Methodological Answer : Use ComBat or surrogate variable analysis (SVA) to correct for technical variability in lipidomics datasets. Normalize data to internal standards (e.g., odd-chain ceramides) and validate findings with orthogonal methods (e.g., stable isotope tracing) .

Q. Ethical and Reproducibility Considerations

Q. What frameworks ensure ethical sourcing and use of this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Use minimal effective doses to reduce animal suffering, and prioritize in vitro models for preliminary toxicity screening. Document Institutional Animal Care and Use Committee (IACUC) approvals in all publications .

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLGIBMIAFISC-CQLAPORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420650
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-58-9
Record name Ceramide 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAMIDE 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

C4 Ceramide
C4 Ceramide
C4 Ceramide
C4 Ceramide
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